3-(2H-3,4'-Bi-1,2,4-triazol-5-yl)propanoic acid
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Overview
Description
1,2,4-Triazole derivatives are a type of heterocyclic compound containing nitrogen atoms. They are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties . They have been synthesized and evaluated as potential anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature. For example, 19 novel 1,2,4-triazole derivatives were synthesized, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific compound and conditions. Some derivatives have been evaluated for their cytotoxic activities against human cancer cell lines .Scientific Research Applications
- Application : 3-(2H-3,4’-Bi-1,2,4-triazol-5-yl)propanoic acid has been investigated for its potential as a metal-free detonating substance due to its superior thermally robust properties .
- Application : Researchers have synthesized MOFs using this compound as a building block. These MOFs exhibit interesting structural features and may find use in gas storage, catalysis, and drug delivery .
- Application : 3-(2H-3,4’-Bi-1,2,4-triazol-5-yl)propanoic acid has been employed to create coordination complexes with metals like Zn and Cd. These complexes show diverse properties and potential applications in materials science .
Energetic Materials
Metal-Organic Frameworks (MOFs)
Coordination Complexes
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a wide range of biological activities .
Mode of Action
It’s suggested that the compound might interact with its targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2/c14-6(15)2-1-5-10-7(12-11-5)13-3-8-9-4-13/h3-4H,1-2H2,(H,14,15)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHHNRBANWDJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1C2=NNC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-3,4'-Bi-1,2,4-triazol-5-yl)propanoic acid |
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